molecular formula C11H9BF2O3 B14028364 (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid

(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid

Cat. No.: B14028364
M. Wt: 238.00 g/mol
InChI Key: YSQJXMFDMPNECV-UHFFFAOYSA-N
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Description

(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid is a naphthalene-derived boronic acid featuring a difluoromethoxy (-OCF₂H) substituent at the 4-position and a boronic acid (-B(OH)₂) group at the 1-position. This structural motif combines the aromatic π-system of naphthalene with the electron-withdrawing and lipophilic properties of the difluoromethoxy group, which may enhance metabolic stability and cell permeability compared to non-fluorinated analogs. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis and have gained attention in medicinal chemistry due to their ability to interact with biological targets, such as enzymes and tubulin .

Properties

Molecular Formula

C11H9BF2O3

Molecular Weight

238.00 g/mol

IUPAC Name

[4-(difluoromethoxy)naphthalen-1-yl]boronic acid

InChI

InChI=1S/C11H9BF2O3/c13-11(14)17-10-6-5-9(12(15)16)7-3-1-2-4-8(7)10/h1-6,11,15-16H

InChI Key

YSQJXMFDMPNECV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)OC(F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthesis via Halide Borylation of Difluoromethoxynaphthyl Precursors

One of the most practical approaches is the palladium-catalyzed borylation of 4-(difluoromethoxy)-1-bromonaphthalene or iodide analogs using bis(pinacolato)diboron or similar boron sources. This method proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with diboron, and reductive elimination to yield the boronic ester, which is subsequently hydrolyzed to the boronic acid.

  • Key steps :
    • Preparation of 4-(difluoromethoxy)-1-bromonaphthalene via electrophilic aromatic substitution or nucleophilic aromatic substitution on naphthalene derivatives.
    • Pd-catalyzed Miyaura borylation using Pd(dppf)Cl2 or Pd(PPh3)4 catalysts.
    • Hydrolysis under acidic or neutral aqueous conditions to afford the boronic acid.

This approach is supported by general procedures for arylboronic acid synthesis and is adaptable for difluoromethoxy-substituted arenes.

Stepwise Difluoromethylation Followed by Boronation

Another route involves late-stage difluoromethylation of a preformed naphthalen-1-ylboronic acid or its ester. According to recent advances in difluoromethylation chemistry, difluoromethoxy groups can be introduced by coupling aryl halides with difluoromethylating reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation steps.

  • This method can be summarized as:
    • Synthesis of naphthalen-1-ylboronic acid.
    • Difluoromethylation of the aryl ring at the 4-position.
    • Purification to isolate this compound.

This strategy allows for modular synthesis but may require careful control of reaction conditions due to the sensitivity of boronic acids to acidic or basic media.

Direct Difluoromethoxylation of Naphthalen-1-ylboronic Acid

Emerging methods for direct difluoromethoxylation of phenols and naphthols suggest the possibility of introducing the difluoromethoxy group onto naphthalen-1-ylboronic acid derivatives. For example, phenols can be converted to difluoromethoxy derivatives using difluorocarbene precursors under basic conditions in fluorinated solvents. However, direct application to boronic acids requires protecting groups or ester derivatives to prevent protodeboronation.

Preparation of Boronic Acid Esters as Intermediates

Boronic acids are often handled as esters (e.g., pinacol esters) for stability and ease of purification. The esters can be prepared by reaction of the boronic acid with diols such as pinacol, catechol, or mannitol under anhydrous conditions, then converted back to the free boronic acid by hydrolysis.

Step Reaction Type Reagents/Conditions Notes
1 Formation of aryl halide Bromination or iodination of naphthalene derivatives Precursor for borylation
2 Pd-catalyzed borylation Pd catalyst, bis(pinacolato)diboron, base (e.g., KOAc), solvent (dioxane) Yields boronic ester intermediate
3 Hydrolysis Aqueous acid or base Converts ester to boronic acid
4 Purification Recrystallization or chromatography Isolates pure boronic acid

Characterization and Crystallization Notes

  • This compound crystallizes as polymorphs, similar to related naphthalen-1-ylboronic acids, which exhibit layered hydrogen-bonded networks involving boronic acid groups.
  • Crystallization solvents and conditions significantly affect polymorph formation and purity.
  • Analytical techniques such as NMR, FTIR, and X-ray crystallography are essential for confirming structure and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations References
Pd-catalyzed borylation of aryl halide 4-(Difluoromethoxy)-1-bromonaphthalene Pd catalyst, diboron reagent, base High yield, scalable Requires halide precursor
Late-stage difluoromethylation of boronic acid Naphthalen-1-ylboronic acid Difluoromethylating reagents, base Modular, versatile Multi-step, sensitive conditions
Direct difluoromethoxylation Naphthalen-1-ylboronic acid or phenol derivatives Difluorocarbene precursors, strong base Potentially direct functionalization Boronic acid sensitivity
Boronic ester intermediates Boronic acid + diol Diol (pinacol), anhydrous conditions Improved stability, easier purification Requires hydrolysis step

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki coupling reactions, the major products are biaryl compounds, while in oxidation reactions, the products may include naphthoquinones .

Scientific Research Applications

(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups and other nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical reactions and applications, including the development of enzyme inhibitors and molecular sensors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiproliferative Activity

Several naphthalene- and polyaromatic-based boronic acids exhibit potent antiproliferative effects. Key examples include:

Compound Name Structural Features IC50 (µM) Solubility in RPMI Medium Reference
6-Hydroxynaphthalen-2-yl boronic acid Hydroxy group at position 2 0.1969 No precipitation
Phenanthren-9-yl boronic acid Phenanthrene core 0.2251 No precipitation
Pyren-1-yl boronic acid Pyrene core N/A Precipitates
[4-(4-Propan-2-yloxyphenyl)phenyl] BA Bulky isopropoxy substituent N/A Precipitates

Key Findings :

  • The hydroxy and phenanthrene derivatives (IC50 ~0.2 µM) demonstrate strong cytotoxicity, likely due to their planar aromatic systems enabling π-π interactions with cellular targets .
  • Bulky substituents (e.g., pyren-1-yl) reduce solubility, limiting assay reliability .
  • Hypothesis for Target Compound : The difluoromethoxy group in (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid may improve lipid solubility compared to hydroxy analogs while avoiding precipitation issues seen with pyren-1-yl derivatives. Fluorination could further enhance metabolic stability .

Key Findings :

  • Steric hindrance from substituents (e.g., phenylethyl carbamoyl) reduces yields and selectivity .
  • Hypothesis for Target Compound : The difluoromethoxy group, being smaller than carbamoyl or bulky aryl groups, may improve coupling efficiency and diastereoselectivity in analogous reactions.
Solubility and Physicochemical Properties
Compound Name Predicted Solubility (LogP) Observed Solubility Reference
6-Hydroxynaphthalen-2-yl boronic acid Moderate (LogP ~2.5) Soluble in RPMI
Pyren-1-yl boronic acid High (LogP >3) Insoluble in RPMI

Key Findings :

  • High hydrophobicity (e.g., pyren-1-yl) leads to precipitation in aqueous media, limiting biological testing .

Q & A

Q. What are the common synthetic routes for preparing (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling or protodeboronation of pre-functionalized naphthalene derivatives. For example, aryl halides can react with boronic esters under palladium catalysis. Purification often employs column chromatography or recrystallization, with structural confirmation via 1H^{1}\text{H}/11B^{11}\text{B} NMR and mass spectrometry .

Q. How can the structural and crystallographic properties of this compound be characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Parameters such as unit cell dimensions (e.g., monoclinic P21/cP2_1/c symmetry, a=14.8469a = 14.8469 Å, b=6.1023b = 6.1023 Å) and hydrogen-bonding networks can be resolved. Refinement using software like SHELXL2014 and visualization tools like OLEX2 ensure accuracy .

Q. What analytical techniques are used to assess purity and stability?

High-performance liquid chromatography (HPLC) with UV detection and 19F^{19}\text{F} NMR are critical for purity assessment. Stability studies under varying pH and temperature conditions (e.g., 4°C storage in inert atmospheres) prevent decomposition. Solid-phase extraction (SPE) methods, as described for boronic acid analogs, may also isolate impurities .

Advanced Research Questions

Q. How does structural polymorphism influence reactivity in cross-coupling reactions?

Polymorphs, such as monoclinic vs. orthorhombic forms, exhibit distinct hydrogen-bonding patterns that affect solubility and catalytic activity. For example, differences in β\beta-sheet packing (observed in related naphthalenyl boronic acids) can alter reaction kinetics in Suzuki-Miyaura couplings .

Q. What is the compound’s potential in targeting biological systems, such as enzyme inhibition?

Boronic acids are known to inhibit tubulin polymerization by mimicking carboxylate groups. Structure-activity relationship (SAR) studies, guided by IC50_{50} values (e.g., 0.48–2.1 μM in B-16 cells), can optimize substituents like difluoromethoxy for enhanced binding to β-tubulin pockets .

Q. How does pH modulate its binding affinity to biomolecules like sialic acid?

1H^{1}\text{H} NMR titration experiments reveal pH-dependent binding constants (KK) due to boronic acid’s reversible esterification with diols. At acidic pH (e.g., tumor microenvironments), the trigonal boronate form dominates, enhancing affinity for glycoproteins .

Q. What role does it play in electric potential-driven oxidative coupling for nanomaterials?

Under applied potentials (e.g., 100–200 mV), boronic acids undergo oxidative coupling to form conductive molecular junctions. 2D conductance histograms and DFT simulations can map electron transport mechanisms, relevant for single-molecule electronics .

Q. How can computational methods predict its interactions in complex matrices?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) optimize binding poses with targets like tubulin. Parameters such as TPSA (Topological Polar Surface Area) and LogP predict membrane permeability and bioavailability .

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